(5Z)-3-[3-(morpholin-4-yl)propyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-3-[3-(morpholin-4-yl)propyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a quinoxaline ring, a thiazolidinone core, and a morpholine moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[3-(morpholin-4-yl)propyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline derivative, followed by the formation of the thiazolidinone ring. The final step involves the introduction of the morpholine group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of automated systems can help in maintaining consistent quality and reducing production costs. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoxaline ring, resulting in the formation of dihydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoxaline derivatives, and various substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, (5Z)-3-[3-(morpholin-4-yl)propyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine
The compound’s potential therapeutic applications are being explored, particularly in the treatment of infectious diseases and cancer. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it suitable for applications in electronics and materials science.
Mechanism of Action
The mechanism of action of (5Z)-3-[3-(morpholin-4-yl)propyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The quinoxaline ring is known to interact with DNA, leading to the inhibition of DNA replication and transcription. The thiazolidinone core can interact with enzymes, inhibiting their activity and leading to cell death. The morpholine moiety enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- N-Acetyl-L-tryptophan
Uniqueness
Compared to similar compounds, (5Z)-3-[3-(morpholin-4-yl)propyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of a quinoxaline ring, a thiazolidinone core, and a morpholine moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H20N4O2S2 |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
(5Z)-3-(3-morpholin-4-ylpropyl)-5-(quinoxalin-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H20N4O2S2/c24-18-16(13-14-3-1-4-15-17(14)21-6-5-20-15)27-19(26)23(18)8-2-7-22-9-11-25-12-10-22/h1,3-6,13H,2,7-12H2/b16-13- |
InChI Key |
WAAGJFLCOKUSTK-SSZFMOIBSA-N |
Isomeric SMILES |
C1COCCN1CCCN2C(=O)/C(=C/C3=C4C(=CC=C3)N=CC=N4)/SC2=S |
Canonical SMILES |
C1COCCN1CCCN2C(=O)C(=CC3=C4C(=CC=C3)N=CC=N4)SC2=S |
Origin of Product |
United States |
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